molecular formula C6H10N2O B14449916 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine CAS No. 96540-74-8

3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine

Cat. No.: B14449916
CAS No.: 96540-74-8
M. Wt: 126.16 g/mol
InChI Key: LZLPRAJXUGVUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and impact on human health. This compound is of particular interest due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,3,6-tetrahydropyridine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction could produce amines.

Scientific Research Applications

3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a model compound to study nitrosamine formation and reactivity.

    Biology: Research on its biological effects helps in understanding the impact of nitrosamines on living organisms.

    Medicine: Studies on this compound contribute to the development of strategies to mitigate the carcinogenic effects of nitrosamines.

    Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenesis. The compound can also induce oxidative stress by generating reactive oxygen species, which further contributes to its toxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but lacks the methyl group.

    3-Methyl-1-nitrosoindoline: Another nitrosamine with a different ring structure.

    1-Nitroso-indoline: Similar nitrosamine with a different substituent pattern.

Uniqueness

3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is unique due to the presence of both the methyl and nitroso groups, which influence its reactivity and biological effects. Its specific structure makes it a valuable compound for studying the formation and impact of nitrosamines.

Properties

CAS No.

96540-74-8

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-methyl-1-nitroso-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h2-3,6H,4-5H2,1H3

InChI Key

LZLPRAJXUGVUMU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC=C1)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.